molecular formula C17H21NO5 B2422520 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902938-85-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2422520
CAS No.: 1902938-85-5
M. Wt: 319.357
InChI Key: DDSRRHADHCBSDA-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an octahydrobenzo[b][1,4]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the octahydrobenzo[b][1,4]dioxin ring: This involves the hydrogenation of benzo[b][1,4]dioxin using a suitable catalyst such as palladium on carbon.

    Coupling of the two moieties: The final step involves the acylation of the benzo[d][1,3]dioxole derivative with the octahydrobenzo[b][1,4]dioxin derivative using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The octahydrobenzo[b][1,4]dioxin ring can be further hydrogenated to form fully saturated derivatives.

    Substitution: Both moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated dioxin derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biochemistry: Used in the study of enzyme interactions and inhibition.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can participate in π-π interactions, while the octahydrobenzo[b][1,4]dioxin ring can provide steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine
  • 2-(benzo[d][1,3]dioxol-5-yl)ethanamine

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and octahydrobenzo[b][1,4]dioxin moieties. This dual structure imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c19-17(8-11-1-3-14-15(7-11)23-10-22-14)18-12-2-4-13-16(9-12)21-6-5-20-13/h1,3,7,12-13,16H,2,4-6,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRRHADHCBSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC4=C(C=C3)OCO4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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